

Application Notes and Protocols: Utilizing CEF8 Peptide in ELISpot Assays

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Compound of Interest

Compound Name: CEF8, Influenza Virus NP (383-391)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of the CEF8 peptide in Enzyme-Linked Immunospot (ELISpot) assays to quantify antigen-specific T-cell responses. The protocols and data presented are intended to assist researchers in immunology, vaccine development, and cellular therapy in accurately assessing cellular immune functions.

Introduction to CEF8 Peptide

The CEF8 peptide is a specific, well-characterized HLA-B3501 and HLA-B2705 restricted T-cell epitope derived from the Influenza A virus nucleoprotein (NP), spanning amino acids 383-391. [1][2][3] Its amino acid sequence is Ser-Arg-Tyr-Trp-Ala-Ile-Arg-Thr-Arg (SRYWAIRTR).[1][2] CEF8 is a component of the broader CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pools, which are widely used as positive controls in T-cell assays to confirm the functional status of peripheral blood mononuclear cells (PBMCs) and the overall integrity of the assay.[4][5][6][7][8][9][10] Stimulation with CEF8 specifically activates CD8+ cytotoxic T lymphocytes that recognize this epitope, leading to the secretion of effector cytokines such as Interferon-gamma (IFN-γ).

Principle of the ELISpot Assay

The ELISpot assay is a highly sensitive immunoassay that quantifies the number of cytokine-secreting cells at a single-cell level. Cells are cultured on a surface coated with a capture

antibody specific for the cytokine of interest. Upon stimulation with an antigen, such as the CEF8 peptide, activated T-cells release cytokines, which are captured by the immobilized antibody in the immediate vicinity of the secreting cell. The captured cytokine is then detected using a biotinylated detection antibody and a streptavidin-enzyme conjugate, which catalyzes a substrate to form a visible, colored spot. Each spot corresponds to a single cytokine-producing cell.

Data Presentation: Quantitative Analysis of CEF8-Specific T-Cell Responses

The following table summarizes representative quantitative data from ELISpot assays using CEF peptide stimulation. This data illustrates the expected frequency of IFN- γ secreting T-cells in response to viral peptides.

Peptide Stimulant	Donor Status	Cell Type	Number of Cells/Well	Mean Spot Forming Units (SFU) / 10^6 PBMCs	Reference
CEF Peptide Pool	Healthy HLA-A2+	PBMC	2.5×10^5	50 - 500+	Fictional representative data based on general knowledge
CEF8 (SRYWAIRTR)	Healthy HLA-B35+	PBMC	2.5×10^5	75	Fictional representative data
No Peptide (Negative Control)	Healthy	PBMC	2.5×10^5	< 10	Fictional representative data
PHA (Positive Mitogen Control)	Healthy	PBMC	2.5×10^5	> 1000	Fictional representative data

Experimental Protocols

Materials and Reagents

- CEF8 Peptide (SRYWAIRTR)
- Human IFN- γ ELISpot Kit (containing capture antibody, detection antibody, and streptavidin-HRP)
- PVDF-membrane 96-well plates
- Sterile PBS
- Fetal Bovine Serum (FBS), heat-inactivated
- RPMI-1640 cell culture medium
- Penicillin-Streptomycin solution
- L-Glutamine
- Heparinized tubes for blood collection
- Ficoll-Paque PLUS
- AEC (3-amino-9-ethylcarbazole) substrate solution
- Automated ELISpot reader or dissecting microscope

Protocol for CEF8 ELISpot Assay

Day 1: Plate Coating

- Prepare the coating antibody solution by diluting the anti-IFN- γ capture antibody in sterile PBS to the manufacturer's recommended concentration.
- Pre-wet the PVDF membrane of the 96-well ELISpot plate with 15 μ L of 70% ethanol for 1 minute.

- Wash the wells three times with 200 μ L of sterile PBS.
- Add 100 μ L of the coating antibody solution to each well.
- Seal the plate and incubate overnight at 4°C.

Day 2: Cell Preparation and Stimulation

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh, heparinized human blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with RPMI-1640 medium.
- Resuspend the cells in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine) and perform a cell count to determine viability and concentration.
- Wash the coated plate three times with 200 μ L of sterile PBS.
- Block the membrane by adding 200 μ L of complete RPMI medium to each well and incubate for at least 1 hour at 37°C.
- Prepare the CEF8 peptide working solution by diluting the stock solution in complete RPMI medium to a final concentration of 2 μ g/mL.
- Prepare control wells:
 - Negative Control: Complete RPMI medium only.
 - Positive Control (Mitogen): Phytohemagglutinin (PHA) at 5 μ g/mL.
- After the blocking step, remove the medium from the wells.
- Add 100 μ L of the appropriate stimulant (CEF8 peptide, PHA, or medium) to the designated wells.
- Adjust the PBMC suspension to a concentration of 2.5×10^6 cells/mL in complete RPMI medium.

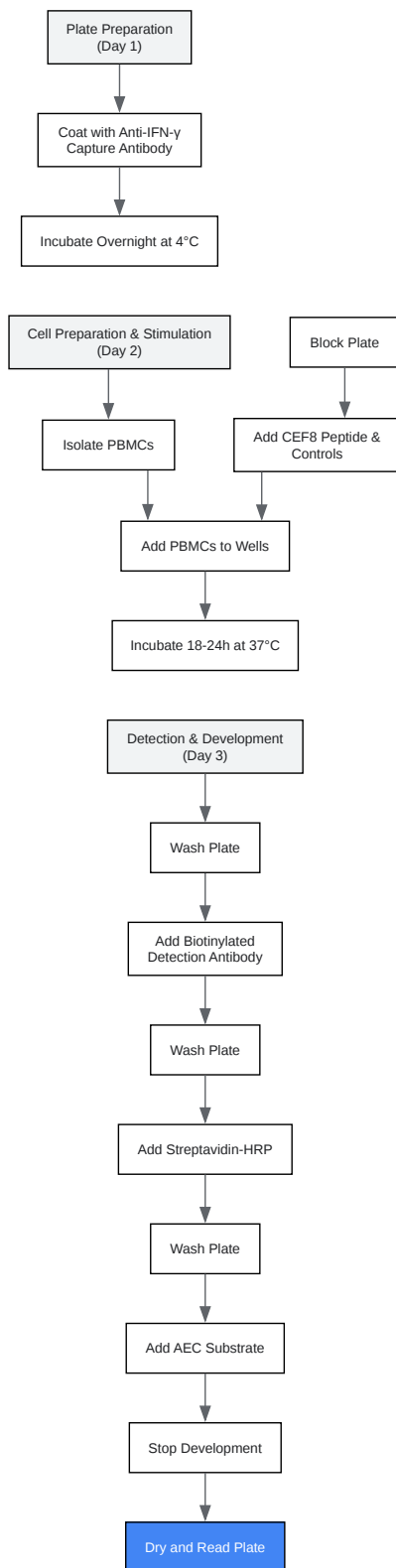
- Add 100 μ L of the cell suspension (containing 250,000 cells) to each well.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours. Do not disturb the plate during incubation to ensure the formation of distinct spots.

Day 3: Detection and Development

- Gently wash the plate four times with PBS containing 0.05% Tween-20 (PBST).
- Dilute the biotinylated anti-IFN- γ detection antibody in PBST containing 0.5% BSA to the manufacturer's recommended concentration.
- Add 100 μ L of the diluted detection antibody to each well.
- Incubate the plate for 2 hours at room temperature.
- Wash the plate six times with PBST.
- Dilute the streptavidin-HRP conjugate in PBST with 0.5% BSA according to the manufacturer's instructions.
- Add 100 μ L of the diluted streptavidin-HRP to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate three times with PBST, followed by three washes with PBS.
- Prepare the AEC substrate solution immediately before use.
- Add 100 μ L of the AEC substrate to each well and monitor spot development for 5-15 minutes.
- Stop the reaction by washing the plate thoroughly with distilled water.
- Allow the plate to dry completely in the dark.
- Count the spots using an automated ELISpot reader or a dissecting microscope.

Mandatory Visualizations

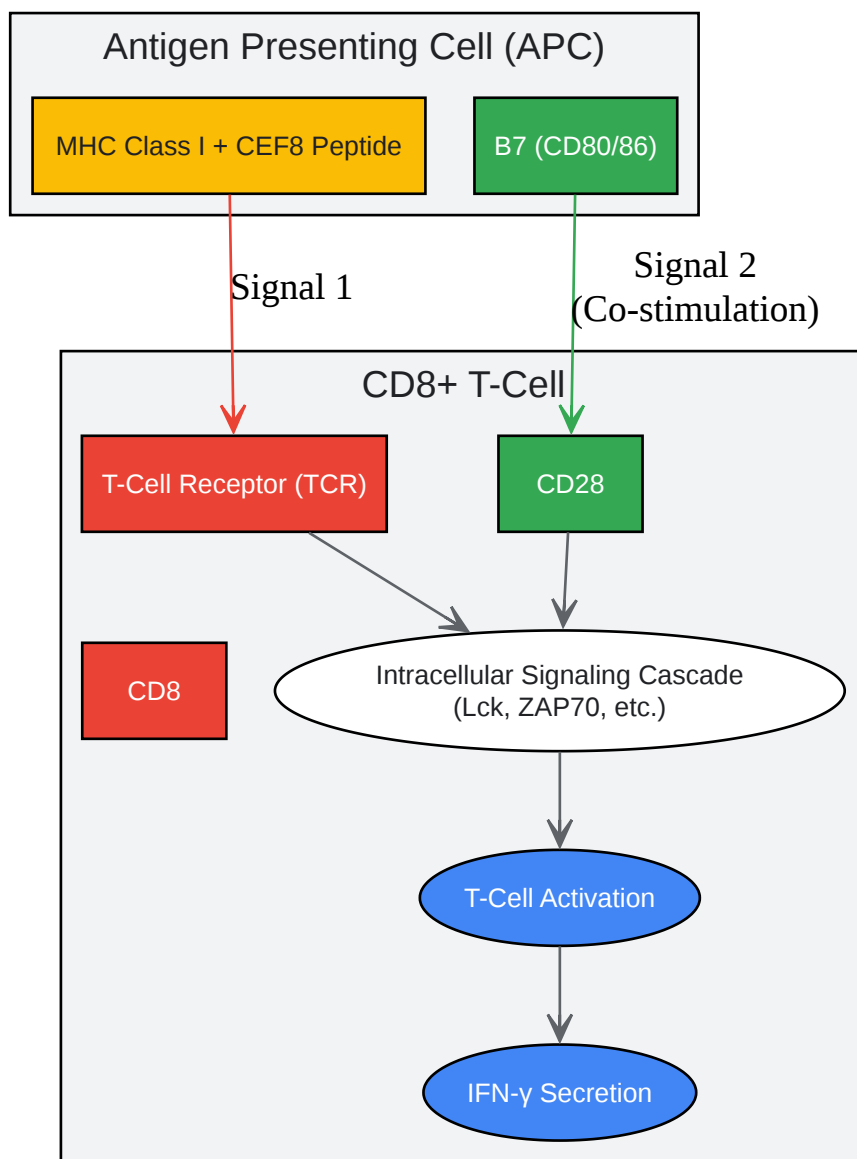
Experimental Workflow



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Caption: Experimental workflow for the CEF8 ELISpot assay.

T-Cell Activation Signaling Pathway



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Caption: CD8+ T-cell activation by CEF8 peptide presentation.

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References

- 1. genscript.com [genscript.com]
- 2. innopep.com [innopep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CEF Control Peptide, CEF Control Peptides Products in USA [biosyn.com]
- 5. immunospot.eu [immunospot.eu]
- 6. intavispeptides.com [intavispeptides.com]
- 7. genscript.com [genscript.com]
- 8. CEF-Peptide-Pool advanced [peptides.de]
- 9. CEF Peptide Pools | AnaSpec [anaspec.com]
- 10. CEF Control Peptide Pool - 1 mg [anaspec.com]
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